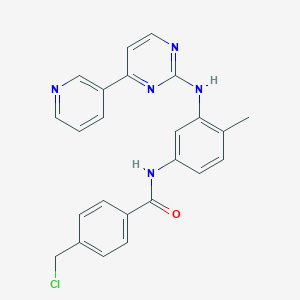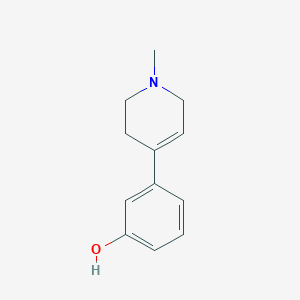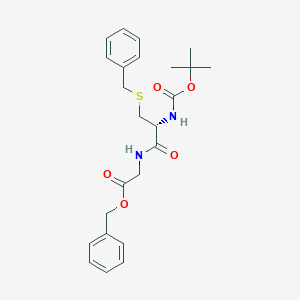
4-(Clorometil)-N-(4-metil-3-((4-(piridin-3-il)pirimidin-2-il)amino)fenil)benzamida
Descripción general
Descripción
The compound of interest is a part of a broader class of molecules explored for their potent biological activities and chemical functionalities. It is specifically designed to inhibit certain proteins or enzymes, contributing to its relevance in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of such compounds typically involves multiple steps, including condensation reactions, amide bond formation, and selective functional group transformations. A notable example in the literature describes the design, synthesis, and biological evaluation of structurally related compounds, highlighting the methodologies employed for constructing the complex framework of these molecules (Zhou et al., 2008).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are common techniques used to analyze the molecular structure of such compounds. These studies provide insights into the geometry, electronic structure, and potential interaction sites of the molecule, which are crucial for understanding its reactivity and biological activity. For example, the structure and spectroscopic analysis of a related heterocyclic compound were thoroughly investigated, revealing the molecular geometry and electronic properties (Özdemir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic substitutions, electrophilic additions, and the formation of coordination complexes with metals. These reactions are pivotal for further modifications and derivatization of the core structure, enabling the exploration of a wide range of biological activities and material properties.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are influenced by the molecular structure. These properties are essential for determining the compound's suitability for various applications, such as pharmaceutical formulations or material science applications. Studies on related compounds have shown that subtle changes in the molecular structure can significantly affect these physical properties.
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with biological molecules define the chemical properties of such compounds. These aspects are critical for their function as potential therapeutics or materials. The electronic structure, as analyzed through spectroscopic methods and theoretical calculations, plays a significant role in determining these chemical properties.
- (Zhou et al., 2008)
- (Özdemir et al., 2015)
Aplicaciones Científicas De Investigación
Investigación del Cáncer
Este compuesto se utiliza en la investigación del cáncer debido a su posible papel como una molécula bioactiva. Puede estar involucrado en el estudio de las interacciones químicas con las células cancerosas, particularmente en el contexto de la inhibición de la tirosina quinasa . Las tirosina quinasas son enzimas que pueden estar demasiado activas en ciertos tipos de cáncer, e inhibir su acción puede ser una estrategia terapéutica.
Estudios Estructurales
En el ámbito de la biología estructural, la estructura cristalina de este compuesto se puede analizar para comprender su dinámica conformacional. Esto es crucial para el diseño de fármacos que pueden unirse eficazmente e inhibir las moléculas diana dentro de las células cancerosas .
Análisis de Ingredientes Farmacéuticos
Como ingrediente farmacéutico activo (API), se estudian las propiedades de este compuesto como la propensión a los enlaces de hidrógeno y las interacciones de la superficie molecular. Esto ayuda en el desarrollo de nuevos medicamentos con perfiles de eficacia y seguridad mejorados .
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may bind to its target(s), altering their function and leading to changes within the cell
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Given the compound’s structure, it may be involved in pathways related to cellular signaling or metabolism
Pharmacokinetics
The compound’s bioavailability, or the extent to which it is absorbed and able to exert its effects, is also currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects will depend on the compound’s targets and mode of action, as well as the specific cellular context in which it is acting .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
Safety and Hazards
Propiedades
IUPAC Name |
4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGWDFMSJPJUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436494 | |
| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
404844-11-7 | |
| Record name | 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the presence of 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide a concern in Imatinib Mesylate synthesis?
A1: 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, often abbreviated as CPB, is identified as a genotoxic impurity in the synthesis of Imatinib Mesylate []. Genotoxic impurities can potentially damage DNA, leading to mutations and posing a risk of carcinogenicity. Therefore, its presence in the final drug product is undesirable and strictly regulated.
Q2: How is 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide detected and quantified in Imatinib Mesylate samples?
A2: A nonaqueous capillary electrophoresis method was developed to successfully separate and quantify CPB in the presence of Imatinib Mesylate and other related substances []. This method utilizes a specialized buffer solution and an electric field to separate the compounds based on their charge and size. The study demonstrated the method's effectiveness in detecting CPB in synthesized batches of Imatinib Mesylate, highlighting its potential for quality control in pharmaceutical manufacturing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)








![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)